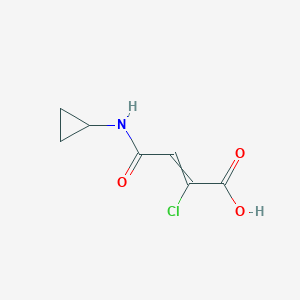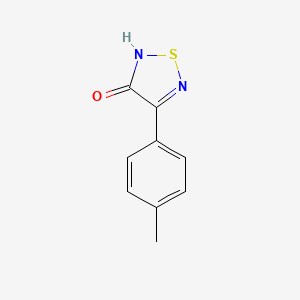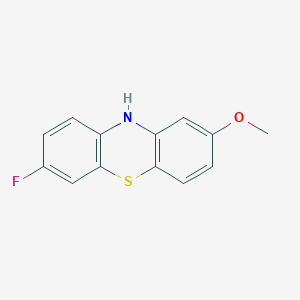
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that combines a chloro group, a cyclopropylamino group, and a 4-oxobut-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor, such as an acyl chloride or an ester.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the 4-oxobut-2-enoic acid moiety: This can be synthesized through various methods, including the oxidation of a corresponding alcohol or the condensation of an aldehyde with a malonic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch synthesis: This involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield and purity.
Continuous flow synthesis: This method allows for the continuous production of the compound, often resulting in higher efficiency and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylamino)-4-oxobut-2-enoic acid: Similar structure but with a methylamino group instead of a cyclopropylamino group.
2-Bromo-4-(cyclopropylamino)-4-oxobut-2-enoic acid: Similar structure but with a bromo group instead of a chloro group.
Propriétés
Numéro CAS |
89543-23-7 |
|---|---|
Formule moléculaire |
C7H8ClNO3 |
Poids moléculaire |
189.59 g/mol |
Nom IUPAC |
2-chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-5(7(11)12)3-6(10)9-4-1-2-4/h3-4H,1-2H2,(H,9,10)(H,11,12) |
Clé InChI |
XVEZRFNNRQBNNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C=C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)



![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)

![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)

